molecular formula C7H11ClN2 B3004238 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride CAS No. 2231675-26-4

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride

Cat. No. B3004238
CAS RN: 2231675-26-4
M. Wt: 158.63
InChI Key: ZLBUZIDWVRUJOS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride is a compound that features a bicyclic carbon skeleton, which is a structure of interest in medicinal chemistry due to its complexity and potential for creating sp3-rich primary amine building blocks. The compound is derived from bicyclo[1.1.1]pentane, a molecule that has been extensively studied for its unique chemical properties and reactivity patterns.

Synthesis Analysis

The synthesis of derivatives of bicyclo[1.1.1]pentane, such as 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile, involves innovative methods to manipulate the core structure. One such method is a photochemical formal (4 + 2)-cycloaddition, which converts bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines. This transformation is achieved through the generation of an intermediate imine diradical, leading to the formation of complex amines after hydrolysis of the imine products .

Molecular Structure Analysis

The molecular structure of ions derived from bicyclo[1.1.1]pentane has been calculated using high-level theoretical methods such as HF/6-31G* and MP2/6-31G*. These studies provide insights into the stability and formation of various ionic species, including cations, anions, and radical ions. The calculations suggest that the bicyclo[1.1.1]pentyl 1-cation is more easily formed from its parent hydrocarbon than the tert-butyl cation, which is consistent with experimental findings .

Chemical Reactions Analysis

The reactivity of bicyclo[1.1.1]pentane derivatives is influenced by the unique strain and electronic properties of the bicyclic framework. The photochemical cycloaddition method mentioned earlier is a key reaction that demonstrates the ability to transform the bicyclo[1.1.1]pentane skeleton into more complex structures. This reaction is significant as it opens up new pathways for the synthesis of sp3-rich amines, which are valuable in medicinal chemistry .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride are not detailed in the provided papers, the studies of the parent bicyclo[1.1.1]pentane and its ions offer some context. The structural calculations indicate that the ions derived from bicyclo[1.1.1]pentane have distinct energetic properties, which can be inferred to affect the physical properties such as stability, reactivity, and possibly solubility of the derivatives .

Scientific Research Applications

Novel Synthesis Methods

Bicyclo[1.1.1]pentanes (BCPs), such as 3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride, have been the focus of various novel synthetic methods due to their potential as building blocks in medicinal chemistry. For example, Hughes et al. (2019) developed a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane. This approach is notable for its mild reaction conditions and ability to incorporate pharmaceutically relevant amines onto the BCP scaffold, thus enhancing its utility in drug synthesis (Hughes et al., 2019).

Conversion to Polysubstituted Bicyclo[3.1.1]heptan-1-amines

The transformation of BCPs into complex, sp3-rich primary amine building blocks has been explored by Harmata et al. (2021). They reported a photochemical method to convert bicyclo[1.1.1]pentan-1-amines to a wide range of polysubstituted bicyclo[3.1.1]heptan-1-amines, marking the first known method for this conversion (Harmata et al., 2021).

Enantioselective C–H Functionalization

Garlets et al. (2020) explored the enantioselective C–H functionalization of BCPs as a strategy to access chiral substituted BCPs. This innovative approach leverages donor/acceptor diazo compounds catalyzed by the chiral dirhodium complex, Rh 2 (TCPTAD) 4 , for forging new C–C bonds at the tertiary position of BCPs (Garlets et al., 2020).

Palladium-Catalyzed Synthesis

Rehm et al. (2001) reported a palladium-catalyzed synthesis of symmetrically 3,3′-disubstituted 1,1′-bi(bicyclo[1.1.1]pentanes), demonstrating a novel bridgehead-to-bridgehead homocoupling approach (Rehm et al., 2001).

High Energy Density Materials

Ghule et al. (2011) investigated polynitrobicyclo[1.1.1]pentanes for their potential as high energy density materials (HEDMs) in defense applications. Their study focused on the density, detonation characteristics, and thermal stability of these compounds (Ghule et al., 2011).

Applications in Drug Design

Nugent et al. (2021) explored the synthesis of α-quaternary BCPs, important in drug design, using organophotoredox and hydrogen atom transfer catalysis. This method allows for the efficient addition of α-keto radicals to [1.1.1]propellane, further emphasizing the role of BCPs in medicinal chemistry (Nugent et al., 2021).

properties

IUPAC Name

3-(aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c8-4-6-1-7(2-6,3-6)5-9;/h1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBUZIDWVRUJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C#N)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile hydrochloride

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